molecular formula C22H15N3O3 B15098605 N-(1,3-benzodioxol-5-yl)-2-(pyridin-2-yl)quinoline-4-carboxamide

N-(1,3-benzodioxol-5-yl)-2-(pyridin-2-yl)quinoline-4-carboxamide

Cat. No.: B15098605
M. Wt: 369.4 g/mol
InChI Key: QEIZFXOQUZQKGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-Benzodioxol-5-yl)-2-(pyridin-2-yl)quinoline-4-carboxamide is a quinoline-based carboxamide derivative featuring a 1,3-benzodioxole (methylenedioxyphenyl) group and a pyridin-2-yl substituent. The compound’s structure combines a quinoline core with carboxamide functionality at position 4, a pyridinyl group at position 2, and a benzodioxolyl moiety as the N-substituent. This design is likely aimed at optimizing pharmacological properties, such as receptor binding affinity and metabolic stability, through strategic substitution patterns.

Properties

Molecular Formula

C22H15N3O3

Molecular Weight

369.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-pyridin-2-ylquinoline-4-carboxamide

InChI

InChI=1S/C22H15N3O3/c26-22(24-14-8-9-20-21(11-14)28-13-27-20)16-12-19(18-7-3-4-10-23-18)25-17-6-2-1-5-15(16)17/h1-12H,13H2,(H,24,26)

InChI Key

QEIZFXOQUZQKGR-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=N5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1,3-benzodioxol-5-yl)-2-(pyridin-2-yl)quinoline-4-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the quinoline core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with a ketone in the presence of a base.

    Introduction of the benzodioxole group: This step may involve the reaction of a suitable benzodioxole derivative with the quinoline intermediate.

    Formation of the carboxamide: The final step could involve the reaction of the quinoline derivative with a pyridine carboxylic acid derivative under amide bond-forming conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

“N-(1,3-benzodioxol-5-yl)-2-(pyridin-2-yl)quinoline-4-carboxamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinolines.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-2-(pyridin-2-yl)quinoline-4-carboxamide is a complex organic compound belonging to the quinoline carboxamide class. Quinoline carboxamides are known for various biological activities and potential uses in medicinal chemistry . The presence of benzodioxole and pyridine moieties in its structure suggests unique chemical and biological properties.

Synthetic Route
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route might include:

  • Formation of the quinoline core via the Pfitzinger reaction, where an isatin reacts with a ketone in the presence of a base.
  • Introduction of the benzodioxole group via the reaction of a suitable benzodioxole derivative with the quinoline intermediate.
  • Formation of the carboxamide via the reaction of the quinoline derivative with a pyridine carboxylic acid derivative under amide bond-forming conditions.

Potential Applications
Research indicates that quinoline-4-carboxamides, which share a quinoline core and carboxamide functionality with this compound, have demonstrated antiplasmodial activity .

Mechanism of Action

The mechanism of action of “N-(1,3-benzodioxol-5-yl)-2-(pyridin-2-yl)quinoline-4-carboxamide” would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or DNA, leading to modulation of biological pathways. The benzodioxole and pyridine moieties could play a crucial role in binding to the target and exerting the desired effect.

Comparison with Similar Compounds

Positional Isomers of Quinoline Carboxamides

Compound 52 (N-(1,3-Benzodioxol-5-yl)quinoline-3-carboxamide) and Compound 53 (N-(1,3-Benzodioxol-5-yl)quinoline-5-carboxamide) () are positional isomers differing in the carboxamide group’s location on the quinoline ring (positions 3 and 5 vs. 4 in the target compound). Key differences include:

  • Synthetic Yields : Both isomers exhibit low yields (20–23%), suggesting challenges in regioselective synthesis. The target compound’s synthesis efficiency remains unspecified but may benefit from optimized protocols.
  • Physical Properties :
Property Compound 52 Compound 53 Target Compound*
Melting Point (°C) 254–256 202–203 Not reported
IR C=O Stretch (cm⁻¹) 1659 1643 ~1640–1660 (inferred)
Molecular Weight (g/mol) 292 292 ~340–380 (estimated)

Substituent Variations in Pyridine and Benzodioxole Moieties

  • 2-(1,3-Benzodioxol-5-yl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide (): Differs by having a pyridinylmethyl group instead of a direct pyridin-2-yl substituent. This structural flexibility could alter solubility or steric hindrance.
  • N-(6-Chlorobenzothiazol-2-yl) Analog (): Replaces the pyridin-2-yl group with a chlorobenzothiazole, introducing electronegative chlorine and a sulfur-containing heterocycle. This modification may enhance metabolic resistance but reduce aqueous solubility due to increased hydrophobicity .

Advanced Derivatives with Additional Functional Groups

  • N-(4-Sulfamoylphenyl)-6,8-dimethyl-2-(pyridin-2-yl)quinoline-4-carboxamide (): Incorporates a sulfamoylphenyl group and methyl substituents. The sulfamoyl group could improve solubility and target engagement (e.g., enzyme inhibition), while methyl groups may stabilize hydrophobic interactions. This highlights the trade-off between potency and pharmacokinetic properties in quinoline derivatives .

Biological Activity

N-(1,3-benzodioxol-5-yl)-2-(pyridin-2-yl)quinoline-4-carboxamide is a notable compound within the quinoline derivative class, recognized for its diverse biological activities. This article discusses its synthesis, biological effects, and potential applications in medicinal chemistry, particularly focusing on its anti-malarial and anti-cancer properties.

Chemical Structure and Synthesis

The compound features a complex structure comprising a quinoline backbone substituted with a benzodioxole and a pyridine moiety. The synthesis typically involves several key reactions that yield the final product with desired biological properties. The molecular formula is C23H17N3O3, with a molecular weight of 385.40 g/mol.

Anti-Malarial Activity

This compound has demonstrated significant anti-malarial activity against Plasmodium falciparum, the parasite responsible for malaria. Research indicates that compounds in the quinoline series can effectively inhibit the growth of this parasite. In vitro studies have shown IC50 values ranging from 0.014 to 5.87 µg/mL for various derivatives, suggesting strong efficacy compared to traditional treatments like chloroquine .

Anti-Cancer Activity

In addition to its anti-malarial properties, this compound exhibits promising anti-cancer effects. Studies have indicated that it can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanisms involve targeting specific enzymes and pathways associated with cancer progression, such as COX-2 inhibition and modulation of NF-kB signaling pathways .

Comparative Analysis of Similar Compounds

To better understand the biological profile of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
2-(1,3-Benzodioxol-5-yl)-N-(pyridin-3-yl)quinolineSimilar benzodioxole and quinoline structureAnticancer activity
N-(2-Pyridyl)-4(3H)-quinazolinoneQuinazolinone derivative with pyridine substitutionAntimicrobial properties
4-AminoquinolineBasic quinoline structure with amino groupAntimalarial properties
6-MethoxyquinolineQuinoline with methoxy substitutionPotential anticancer activity

This table illustrates the versatility of quinoline derivatives and highlights how the unique combination of benzodioxole and pyridine groups in this compound may enhance its biological profile.

Case Studies

Several studies have focused on the biological evaluation of this compound:

  • Study on Anti-Malarial Activity : A study conducted by researchers evaluated multiple quinoline derivatives for their efficacy against Plasmodium falciparum. The results indicated that this compound showed comparable or superior activity to established antimalarial drugs .
  • Anti-Cancer Mechanism Exploration : Another research effort investigated the apoptosis-inducing capability of this compound in various cancer cell lines. The findings suggested that it effectively activates intrinsic apoptotic pathways while inhibiting key survival signals in cancer cells.

Q & A

Basic: How is N-(1,3-benzodioxol-5-yl)-2-(pyridin-2-yl)quinoline-4-carboxamide synthesized, and what are critical reaction conditions?

Answer:
The synthesis involves coupling a quinoline-4-carboxylic acid derivative with a benzodioxol-5-amine moiety. A typical route includes:

  • Step 1: Preparation of the quinoline core via cyclization of substituted anilines with acryloyl chlorides or via Friedländer synthesis.
  • Step 2: Activation of the carboxylic acid group using coupling agents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in DMF, followed by reaction with 1,3-benzodioxol-5-ylamine under basic conditions (e.g., N-methylmorpholine) .
  • Critical Conditions: Maintain anhydrous conditions, control reaction temperature (room temperature to 60°C), and use chromatographic purification (e.g., silica gel) to isolate the product. Yields are often moderate (20–30%) due to steric hindrance and competing side reactions; optimizing stoichiometry and reaction time can improve efficiency .

Basic: What spectroscopic methods confirm the structure and purity of this compound?

Answer:
Key techniques include:

  • 1H/13C NMR: Confirms substituent positions. For analogs, quinoline protons appear at δ 8.5–9.0 ppm (aromatic), and benzodioxole protons resonate as singlet(s) near δ 6.0–6.5 ppm .
  • IR Spectroscopy: A strong C=O stretch (~1650–1660 cm⁻¹) confirms the carboxamide linkage .
  • Mass Spectrometry (EI-MS): Molecular ion peaks (e.g., m/z 292 [M]+ for analogs) validate molecular weight .
  • Elemental Analysis: Matches calculated C, H, N percentages (e.g., C: ~69.86%, N: ~9.58%) to ensure purity .

Advanced: How is in vitro biological activity assessed, and which assays are suitable?

Answer:

  • MTT Assay: Measures cell viability via mitochondrial reduction of tetrazolium salts. IC50 values are calculated using dose-response curves (e.g., 24–48 hr incubation with cancer cell lines) .
  • SRB Assay: Quantifies cell proliferation by binding to cellular proteins. Used to evaluate antiproliferative effects in adherent cell lines .
  • Microtubule Polymerization Assays: Fluorescence-based methods (e.g., tubulin-binding assays) assess disruption of microtubule dynamics, relevant for anticancer mechanisms .
  • Enzyme Inhibition Studies: Kinase or protease inhibition is evaluated via fluorogenic substrates or Western blotting for downstream targets .

Advanced: How should researchers address discrepancies in biological activity data across studies?

Answer:
Discrepancies may arise from:

  • Cell Line Variability: Use standardized cell lines (e.g., NCI-60 panel) and validate findings with orthogonal assays (e.g., apoptosis markers alongside MTT).
  • Assay Conditions: Control pH, serum concentration, and incubation time. Replicate experiments with independent batches of the compound.
  • Data Normalization: Include positive controls (e.g., paclitaxel for microtubule assays) and normalize to vehicle-treated samples .

Advanced: Which computational tools aid in crystallographic analysis of this compound?

Answer:

  • SHELX Suite: SHELXL refines crystal structures using high-resolution X-ray data. Key features include twin refinement for handling twinned crystals and constraints for disordered moieties .
  • Mercury (CCDC): Visualizes intermolecular interactions (e.g., π-π stacking between quinoline and pyridine rings) and hydrogen bonds with benzodioxole oxygen .
  • Olex2: Integrates structure solution (via SHELXD) and refinement, enabling real-time adjustment of thermal parameters .

Advanced: What structural modifications enhance biological activity in SAR studies?

Answer:

  • Quinoline Modifications: Introducing electron-withdrawing groups (e.g., -Cl at C-6) increases tubulin-binding affinity. Conversely, methyl groups at C-2 improve metabolic stability .
  • Benzodioxole Substitutions: Replacing benzodioxole with bulkier heterocycles (e.g., thiadiazole) can enhance selectivity for kinase targets but may reduce solubility .
  • Pyridine Ring Optimization: Fluorination at pyridine C-3 improves membrane permeability, as seen in analogs with IC50 values <1 µM in kinase assays .

Stability and Storage: What are optimal conditions to prevent degradation?

Answer:

  • Storage: Store at –20°C in airtight, light-resistant containers. Use anhydrous DMSO for stock solutions and avoid repeated freeze-thaw cycles.
  • Stability Assessment: Monitor via HPLC (e.g., Agilent Zorbax SB-C18 column) under gradient elution (MeCN/H2O + 0.1% TFA). Degradation products (e.g., hydrolyzed carboxamide) appear as new peaks at ~3–5 min .

Synthetic Challenges: How to mitigate low yields during synthesis?

Answer:

  • Low Yield Causes: Steric hindrance at the carboxamide linkage and competing side reactions (e.g., quinoline oxidation).
  • Mitigation Strategies:
    • Use excess coupling agents (e.g., HATU instead of EDCI) to drive the reaction .
    • Employ microwave-assisted synthesis to reduce reaction time and improve homogeneity .
    • Purify via preparative HPLC (C18 column, isocratic MeCN/H2O) to isolate the product from byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.